molecular formula C10H7ClFNO B8554103 2-Chloro-7-fluoro-8-methoxyquinoline

2-Chloro-7-fluoro-8-methoxyquinoline

Cat. No. B8554103
M. Wt: 211.62 g/mol
InChI Key: BGDNZFFPVCWIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-fluoro-8-methoxyquinoline is a useful research compound. Its molecular formula is C10H7ClFNO and its molecular weight is 211.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-7-fluoro-8-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-7-fluoro-8-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

IUPAC Name

2-chloro-7-fluoro-8-methoxyquinoline

InChI

InChI=1S/C10H7ClFNO/c1-14-10-7(12)4-2-6-3-5-8(11)13-9(6)10/h2-5H,1H3

InChI Key

BGDNZFFPVCWIPP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1N=C(C=C2)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-fluoro-8-methoxy-2-quinolinol (4a) (2.26 g, 11.7 mmol) and POCl3 (5.5 mL, 60 mmol) was refluxed for 1.5 hours. The contents were concentrated and neutralized with NaHCO3 and the mixture heated with water and AcOEt. The solution was filtered to remove undissolved impurities, followed by extraction. The organic layer was washed with saturated NaCl and dried with MgSO4. The product was recrystallized from ***CHCl3-hexanes, which yielded white crystals (2.24 g, 90% yield): mp 85-86° C.; 1H NMR (400 MHz, CDCl3) 8.06 (d, J=8.8 Hz, 1H) 7.48 (dd, J=8.8, 5.6 Hz, 1H), 7.37 (d, J=8.8 Hz, 1H), 7.35 (dd, J=9.2, 2.4 Hz, 1H), 4.23 (d, J=2.4 Hz, 3H). 19F NMR (376 MHz, CHCl3) −127.35 (dd, J=10.9, 2.6 Hz).
Name
7-fluoro-8-methoxy-2-quinolinol
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step One
Yield
90%

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